
4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H9ClN6 It is characterized by the presence of a purine ring system substituted with an amino group, a chlorine atom, and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile typically involves the reaction of 6-amino-2-chloropurine with a suitable benzonitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted purines with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.
Reduction Reactions: Products include primary amines derived from the reduction of the nitrile group.
科学的研究の応用
4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The purine ring system allows it to bind to nucleic acids and proteins, potentially inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its effects on cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-Amino-6-chloropurine: Similar in structure but lacks the benzonitrile moiety.
6-Amino-2-chloropurine-9-acetic acid: Contains an acetic acid group instead of the benzonitrile moiety.
4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)cyclopentene: Contains a cyclopentene ring instead of the benzonitrile moiety.
Uniqueness
4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is unique due to the presence of both the purine ring system and the benzonitrile moiety
特性
分子式 |
C13H9ClN6 |
|---|---|
分子量 |
284.70 g/mol |
IUPAC名 |
4-[(6-amino-2-chloropurin-9-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H9ClN6/c14-13-18-11(16)10-12(19-13)20(7-17-10)6-9-3-1-8(5-15)2-4-9/h1-4,7H,6H2,(H2,16,18,19) |
InChIキー |
BWBHNINYGZARPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=NC3=C(N=C(N=C32)Cl)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B15233970.png)
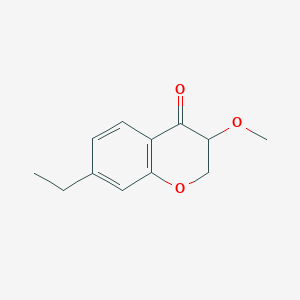
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid](/img/structure/B15233979.png)
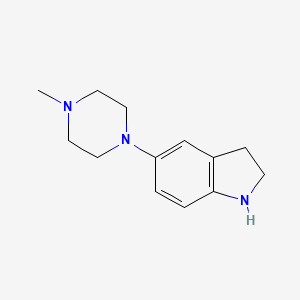

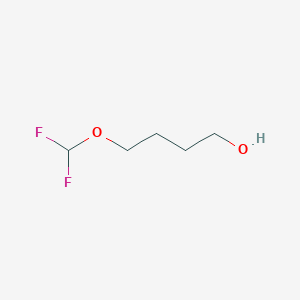
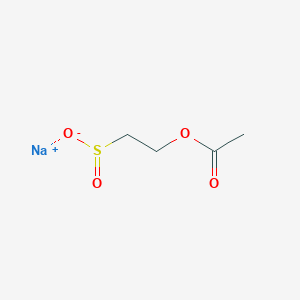

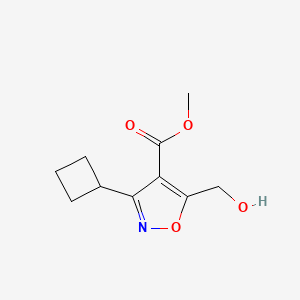
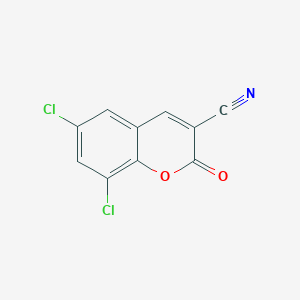
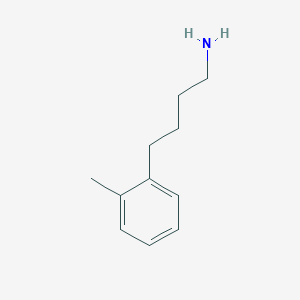
![methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15234041.png)
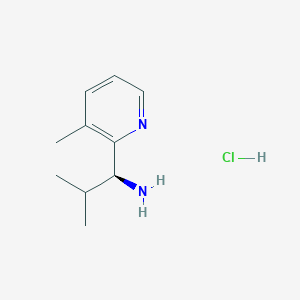
![4-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-11-octadecoxycarbonyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15234053.png)
